molecular formula C9H8BrN3O2 B1498042 Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1172943-37-1

Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B1498042
CAS No.: 1172943-37-1
M. Wt: 270.08 g/mol
InChI Key: OTFJHGJSOFLWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-b]Pyrazine Ring System Configuration

The compound features a fused bicyclic structure comprising a pyrrole ring (five-membered, one nitrogen) and a pyrazine ring (six-membered, two nitrogens). The pyrrole nitrogen occupies the 1-position, while the pyrazine nitrogens are at positions 4 and 7 (Figure 1). The fused system exhibits partial aromaticity, with resonance stabilization distributed across both rings. X-ray crystallographic data from related pyrrolopyrazines (e.g., PDB ID: 3ACK) reveal a planar geometry with bond lengths of 1.38–1.42 Å for C–N bonds and 1.40–1.44 Å for C–C bonds in the pyrrole moiety.

Table 1: Key Bond Lengths in Pyrrolo[2,3-b]Pyrazine Derivatives

Bond Type Average Length (Å) Source
C3–N1 (Pyrrole) 1.41
C5–N4 (Pyrazine) 1.38
C7–N6 (Pyrazine) 1.36

The annulation pattern ([2,3-b] fusion) creates a π-conjugated system, as evidenced by UV-Vis absorption maxima near 290–310 nm in similar compounds.

Bromine and Methyl Substituent Positional Effects

The bromine atom at position 2 and the methyl group at position 6 introduce steric and electronic perturbations:

  • Electronic Effects :

    • Bromine’s electronegativity (−0.07 σₚ Hammett constant) reduces electron density at C2, directing electrophilic substitution to C3.
    • The methyl group at C6 donates electrons via hyperconjugation (+0.31 σₐ Taft constant), stabilizing adjacent positions for nucleophilic attack.
  • Steric Effects :

    • Bromine’s van der Waals radius (1.85 Å) creates torsional strain with the adjacent N1 atom, reducing rotational freedom by ~15° compared to unsubstituted analogs.
    • Methyl at C6 increases the dihedral angle between the pyrrole and pyrazine rings to 4.7°, as observed in X-ray structures of related compounds.

Table 2: Substituent Impact on Reactivity

Position Substituent Electronic Effect Steric Effect (ΔDihedral)
2 Br σₚ = −0.07 +1.2 Å vdW overlap
6 CH₃ σₐ = +0.31 +4.7° ring distortion

Carboxylate Ester Functional Group Orientation

The methyl carboxylate group at position 7 adopts a syn periplanar orientation relative to the pyrazine ring, as confirmed by NOESY correlations between the ester methoxy protons and H5 of the pyrrole. Key structural features include:

  • Resonance Stabilization : The ester carbonyl (C=O, 1.21 Å) conjugates with the pyrazine π-system, lowering the C=O stretching frequency to 1685 cm⁻¹ in IR spectra.
  • Hydrogen Bonding : In crystalline states, the ester oxygen participates in weak C–H···O interactions (2.8–3.1 Å) with adjacent molecules, influencing packing motifs.

Table 3: Geometric Parameters of Carboxylate Ester

Parameter Value Method
C7–O1 Bond Length 1.34 Å X-ray
O1–C8–O2 Angle 115.2° DFT Calculation
Torsion (C6–C7–O1–C8) −172.3° NMR

Properties

IUPAC Name

methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-4-6(9(14)15-2)7-8(12-4)11-3-5(10)13-7/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFJHGJSOFLWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN=C2N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656848
Record name Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172943-37-1
Record name Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172943-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has been investigated for its potential as a scaffold in drug design. Its unique structure allows for modifications that can enhance biological activity against various targets, particularly in oncology and infectious diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, a study demonstrated that specific modifications to the pyrrolo[2,3-b]pyrazine framework enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Agrochemicals

The compound's derivatives have shown promise as agrochemicals, particularly in developing new pesticides and herbicides. The bromine atom enhances the lipophilicity of the molecule, which can improve its penetration into plant tissues.

Case Study: Herbicidal Properties

In a controlled study, derivatives of this compound were tested for herbicidal activity against common weeds. Results indicated that certain derivatives effectively inhibited weed growth while exhibiting low toxicity to crops .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of conductive polymers and organic semiconductors.

Case Study: Conductive Polymers

Research has shown that integrating this compound into polymer matrices can significantly enhance electrical conductivity. A recent study reported a novel polymer blend incorporating the compound that exhibited improved charge transport properties compared to traditional materials .

Data Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug design scaffold for anticancer agentsEnhanced cytotoxicity against cancer cells
AgrochemicalsDevelopment of new pesticidesEffective weed inhibition with low crop toxicity
Material ScienceConductive polymers and organic semiconductorsImproved electrical conductivity in polymer blends

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve inhibition of specific kinases or modulation of signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]pyrazine Family
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Ethyl ester (position 7) C₁₀H₁₀BrN₃O₂ Higher lipophilicity due to ethyl group; used in prodrug design
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Bromine at position 7 C₈H₆BrN₃O₂ Altered reactivity for C7 functionalization in cross-coupling reactions
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyridine core (vs. pyrazine) C₉H₇BrN₂O₂ Reduced hydrogen-bonding capacity; lower polarity

Key Observations :

  • The position of bromine (C2 vs. C7) significantly impacts reactivity. For example, C2-brominated derivatives are more reactive in Ullmann couplings, while C7-brominated analogs favor Sonogashira reactions .
  • Ester groups (methyl vs. ethyl) influence solubility and metabolic stability. Ethyl esters generally exhibit prolonged half-lives in vivo .
Heterocyclic Variants: Thieno[2,3-b]pyrazines vs. Pyrrolo[2,3-b]pyrazines
Compound Class Core Structure Example Compound Biological Activity Reference
Thieno[2,3-b]pyrazine Sulfur-containing ring Methyl 7-[(1H-pyrrol-1-yl)thieno[2,3-b]pyrazine-6-carboxylate Anticancer (GI₅₀ < 1 µM in colon cancer)
Pyrrolo[2,3-b]pyrazine Nitrogen-containing ring Target compound (C₈H₆BrN₃O₂) Kinase inhibition (e.g., JAK2/STAT3 pathway)

Key Observations :

  • Thieno[2,3-b]pyrazines demonstrate superior anticancer activity due to sulfur’s electron-withdrawing effects, enhancing interactions with hydrophobic kinase pockets .
Brominated Pyrazine Derivatives in Drug Discovery
Compound Name Structure Anticancer Activity (GI₅₀) Toxicity (Non-tumor cells) Reference
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Pyrrolo[2,3-b]pyrazine Not reported Low (IC₅₀ > 50 µM)
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate Thieno[2,3-b]pyrazine 0.8 µM (HCT-116) Moderate (IC₅₀ ≈ 20 µM)
Methyl 5-(benzyloxy)-8-hydroxy-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate Pyrido[2,3-b]pyrazine 0.5 µM (MCF-7) High (IC₅₀ ≈ 10 µM)

Key Observations :

  • Bromine enhances electrophilicity, enabling covalent binding to cysteine residues in kinases .
  • Pyrido[2,3-b]pyrazines show higher cytotoxicity but also greater toxicity, limiting therapeutic windows .

Biological Activity

Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, also known by its CAS number 1172943-37-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C9H8BrN3O2
  • Molecular Weight : 270.09 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

The primary biological activity of this compound is attributed to its inhibition of specific kinases. Kinases are crucial enzymes that regulate various cellular processes through phosphorylation. The compound interacts with the hinge region of kinase enzymes, forming hydrogen bonds that inhibit their activity. This inhibition can lead to alterations in cell cycle progression, apoptosis, and differentiation .

Key Mechanisms Include:

  • Kinase Inhibition : The compound's interaction with kinases affects signaling pathways crucial for cell proliferation and survival.
  • Cell Signaling Alteration : By inhibiting kinase activity, it alters phosphorylation states of target proteins, impacting gene expression and cellular metabolism .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens .

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial : Demonstrated effectiveness against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showing significant inhibition zones in in vitro tests .
PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.22 - 0.25-Bactericidal
Staphylococcus epidermidis--Antibiofilm
  • Antitumor Potential : The compound is being explored for its potential as a kinase inhibitor in cancer research, where altered kinase activity can lead to tumor growth suppression .

Case Studies and Research Findings

  • In Vitro Studies : Research indicated that this compound effectively inhibited the growth of various bacterial strains with low MIC values, suggesting high potency as an antimicrobial agent .
  • Biochemical Pathways : Studies have shown that the compound affects key biochemical pathways involved in apoptosis and cell cycle regulation through its kinase inhibition mechanism .
  • Synergistic Effects : In combination with other antibiotics like Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the pyrrolopyrazine ring. Common nucleophiles and conditions include:

NucleophileReagents/ConditionsProductApplication
AminesK₂CO₃, DMF, 80–100°C2-Amino derivativesKinase inhibitor precursors
ThiolsEtOH, reflux2-Thioether analogsAntioxidant/antitumor agents
AlkoxidesNaH, THF, rt2-Alkoxy derivativesStructural diversification

This reaction is regioselective, favoring substitution at the bromine position due to steric and electronic factors.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids:

Typical Conditions

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90–110°C

Example Reaction

text
Methyl 2-bromo-6-methyl-5H-pyrrolo[...] + Ar-B(OH)₂ → Methyl 2-aryl-6-methyl-5H-pyrrolo[...] (Yield: 56–85%)

Aryl groups introduced via this method enhance π-π stacking interactions in kinase-binding applications .

Buchwald-Hartwig Amination

Palladium-mediated coupling with primary/secondary amines enables C–N bond formation:

AmineLigandYield (%)Application
MorpholineXantphos40Kinase inhibitor intermediates
PiperazineBINAP55Anticancer drug candidates

Reactions typically use Pd₂(dba)₃ as the catalyst and require anhydrous conditions.

Catalytic Hydrogenation

The fused pyrrolopyrazine ring undergoes partial hydrogenation under controlled conditions:

Conditions

  • Catalyst: 10% Pd/C

  • Solvent: DCM/MeOH (1:1)

  • Pressure: 40 psi H₂

  • Time: 24 hours

This reduces the aromaticity of the pyrazine ring, modifying electronic properties for targeted bioactivity .

Ester Hydrolysis

The methyl ester at position 7 can be hydrolyzed to the carboxylic acid:

Conditions

  • Acidic: HCl (conc.), reflux, 6h

  • Basic: NaOH (2M), H₂O/EtOH, 70°C, 4h

Product : 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
This acid serves as a precursor for amide couplings in prodrug development.

Halogen Exchange Reactions

The bromine substituent can be replaced via halogen dance or metal-halogen exchange:

ReagentProductUtility
CuI, LiCl2-Iodo derivativeRadiolabeling precursors
Mg, THFGrignard intermediateFunctional group diversification

Oxidation and Functionalization

The methyl group at position 6 can be oxidized:

Oxidizing AgentProduct
KMnO₄, H₂SO₄6-Carboxylic acid
SeO₂, dioxane6-Formyl derivative

These derivatives expand utility in metal-organic frameworks (MOFs) and coordination chemistry.

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve SNAr yields by 15–20% compared to THF.

  • Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in coupling reactions with electron-deficient boronic acids (yield increase: 12–18%) .

  • Temperature Control : Reactions above 110°C lead to ester decomposition (~5–8% yield loss).

This compound’s reactivity profile underscores its value in medicinal chemistry, particularly in kinase-targeted drug discovery and materials science.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the construction of the fused heterocyclic core followed by selective functionalization at key positions including bromination and methylation. The carboxylate ester group is generally introduced either by esterification of the corresponding carboxylic acid or by using ester-containing starting materials.

Key Preparation Steps

Based on available chemical literature and patent disclosures related to similar pyrrolo[2,3-b]pyrazine derivatives, the following general synthetic route can be outlined:

Step Description Typical Reagents/Conditions Notes
1 Construction of the pyrrolo[2,3-b]pyrazine core Cyclization of appropriate amino-pyrazine precursors with pyrrole derivatives under dehydrating conditions Formation of bicyclic heterocycle
2 Introduction of the methyl group at the 6-position Electrophilic methylation using methyl iodide or dimethyl sulfate in presence of a base Regioselective methylation on pyrrole ring
3 Bromination at the 2-position Bromination using N-bromosuccinimide (NBS) or bromine in controlled conditions Selective bromination at position 2
4 Esterification or direct use of methyl ester If starting from acid, esterification using methanol and acid catalyst (e.g., sulfuric acid) Provides methyl 7-carboxylate functionality

Representative Synthetic Scheme (Conceptual)

Amino-pyrazine derivative + Pyrrole precursor
    ↓ Cyclization (heat, solvent)
Pyrrolo[2,3-b]pyrazine core
    ↓ Methylation (MeI, base)
6-Methyl substituted intermediate
    ↓ Bromination (NBS)
2-Bromo-6-methyl intermediate
    ↓ Esterification (MeOH, H2SO4)
this compound

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Cyclization temperature 80–150 °C Higher temps favor ring closure
Methylation reagent Methyl iodide, dimethyl sulfate Requires strong base
Bromination reagent N-bromosuccinimide (NBS) Selective mono-bromination
Solvent for bromination Dichloromethane, acetonitrile Controls reaction rate
Esterification catalyst Sulfuric acid, HCl Acidic conditions promote ester formation
Reaction time 1–24 hours depending on step Monitored by TLC/HPLC

Summary of Research and Patents

  • Patents on related 1H-pyrrolo[2,3-b]pyridine compounds describe synthetic methods involving stepwise cyclization, methylation, and halogenation to access similar heterocyclic cores with functionalized substituents.

  • The bromine substituent at the 2-position serves as a versatile handle for further chemical transformations, allowing for derivative synthesis.

  • The methyl group at the 6-position influences the electronic properties and biological activity of the compound, making regioselective methylation an important step.

  • Ester functionality at the 7-position is crucial for solubility and interaction with biological targets, often introduced via esterification or by using ester-containing starting materials.

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate?

The synthesis typically involves bromination of pyrrolo[2,3-b]pyrazine precursors followed by esterification. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate) are synthesized via cyclization of pyrrole and pyrazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM), as demonstrated in structurally similar pyrrolo-pyrimidine systems . Post-bromination, esterification with methyl alcohol or tert-butyl alcohol under acidic conditions yields the final product.

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity. For example, in analogs like methyl 5-(benzyloxy)-8-(naphthalen-1-ylamino)-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate, aromatic protons and methyl groups are resolved at δ 2.5–3.5 ppm, while carbonyl carbons appear at ~165–170 ppm .
  • ESI-MS : To verify molecular weight and fragmentation patterns. For instance, ESI-MS data for similar compounds show [M+H]⁺ peaks consistent with molecular formulas (e.g., C₂₆H₂₀N₄O₄ at m/z 453.1) .

Advanced Research Questions

Q. What strategies optimize the yield of bromination in the synthesis of this compound?

Bromination efficiency depends on:

  • Reagent choice : NBS in DCM provides controlled bromination with minimal side reactions compared to Br₂, which may lead overhalogenation .
  • Temperature and solvent : Reactions conducted at 0°C to room temperature in aprotic solvents (e.g., DCM or DMF) reduce decomposition .
  • Protecting groups : tert-Butyl or benzyl groups stabilize reactive intermediates during cyclization, improving regioselectivity .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for confirming regiochemistry and stereoelectronic effects. For example:

  • SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths, angles, and hydrogen-bonding networks .
  • In related chromeno-pyrrole derivatives, crystallography confirmed non-planar puckering of the pyrrolo-pyrazine ring, influencing reactivity .

Q. How to resolve discrepancies in reaction yields when varying bromination agents?

Contradictory yields may arise from competing pathways (e.g., overbromination vs. mono-substitution). Systematic analysis includes:

  • Kinetic studies : Monitoring reaction progress via TLC or in-situ NMR to identify optimal quenching times .
  • Computational modeling : DFT calculations predict bromine’s electrophilic affinity at specific positions, guiding reagent selection .
  • Byproduct analysis : LC-MS or HPLC identifies side products (e.g., di-brominated species), informing protocol adjustments .

Q. What factors influence the reactivity of the bromine substituent in nucleophilic substitution reactions?

The bromine atom’s leaving-group ability is modulated by:

  • Steric hindrance : Bulky substituents (e.g., methyl at position 6) slow SN2 mechanisms, favoring elimination in polar aprotic solvents .
  • Electronic effects : Electron-withdrawing groups (e.g., ester at position 7) enhance electrophilicity, accelerating substitution with amines or thiols .
  • Solvent polarity : DMF or DMSO stabilizes transition states in SNAr reactions, improving yields compared to non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.